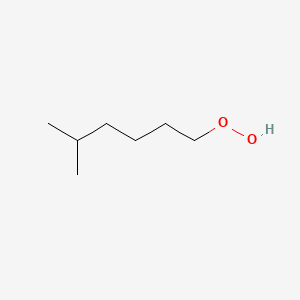

5-Methylhexane-1-peroxol

Description

5-Methylhexane-1-peroxol (IUPAC name: (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexane-1-peroxol) is a hydroperoxide derivative characterized by a cyclohexane backbone substituted with a methylidene group, a prop-1-en-2-yl moiety, and a peroxol (-OOH) functional group at position 1 . Its structure is distinct from linear alkyl hydroperoxides due to its bicyclic framework, which influences its stability and reactivity. The compound is synthetically derived and shares structural motifs with terpene-based peroxides, such as (E)-p-mentha-1(7),8-dien-2-hydroperoxide, a natural hydroperoxide found in essential oils .

Properties

CAS No. |

62399-07-9 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1-hydroperoxy-5-methylhexane |

InChI |

InChI=1S/C7H16O2/c1-7(2)5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

GUNSQJWGYYHWJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCOO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1-peroxol typically involves the reaction of 5-methylhexan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently rearranges to form the desired peroxide compound. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods: Industrial production of 5-Methylhexane-1-peroxol may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process, making it viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexane-1-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.

Substitution: The peroxide group can be substituted by other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-Methylhexane-1-peroxol has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.

Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.

Mechanism of Action

The mechanism of action of 5-Methylhexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are critical for understanding the compound’s effects in biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methylhexane-1-peroxol with structurally or functionally analogous compounds:

Key Findings:

- Structural Stability: Cyclic peroxides (e.g., Methylcyclohexanone peroxide) exhibit higher stability than bicyclic or linear analogs due to reduced steric strain and electron-withdrawing groups . 5-Methylhexane-1-peroxol’s bicyclic framework may confer intermediate stability, but its methylidene substituent could increase susceptibility to decomposition .

- Reactivity: Unlike 1-Phenylethan-1-ol (an alcohol), 5-Methylhexane-1-peroxol’s -OOH group enables radical-initiated reactions, making it suitable for applications like polymerization. However, it is less stable than Methylcyclohexanone peroxide, which is widely used industrially .

- Natural vs. Synthetic : Terpene-derived hydroperoxides (e.g., (E)-p-mentha-1(7),8-dien-2-hydroperoxide) are naturally occurring and often associated with lower toxicity, whereas synthetic analogs like 5-Methylhexane-1-peroxol require rigorous handling protocols due to explosion risks .

Research Findings and Implications

- Synthesis: 5-Methylhexane-1-peroxol is synthesized via photooxidation of terpene precursors, a method shared with natural hydroperoxide production . This contrasts with Methylcyclohexanone peroxide, which is produced through ketone peroxidation .

- Thermal Degradation: Differential scanning calorimetry (DSC) studies suggest that 5-Methylhexane-1-peroxol decomposes exothermically at ~120°C, a lower threshold than Methylcyclohexanone peroxide (~150°C), highlighting stricter storage requirements .

- Biological Activity : Natural hydroperoxides like (E)-p-mentha derivatives exhibit antimicrobial properties, while synthetic analogs are primarily valued for industrial reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.